molecular formula C17H22N2O5S B2439629 Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034309-38-9

Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B2439629
CAS RN: 2034309-38-9
M. Wt: 366.43
InChI Key: GITOFMNJNOCSRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a direct synthesis of valuable compounds from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO, has been reported. A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .


Molecular Structure Analysis

While specific structural analysis for “Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is not available, a structural and conformational analysis of similar 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was performed using 1H, 13C, and 15N NMR spectroscopy .

Scientific Research Applications

Reductive Cleavage and Transformations

Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate and related compounds have been studied for their reductive cleavage properties. For example, Molchanov et al. (2016) explored the reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Peptide Synthesis

The compound's derivatives have been utilized in peptide synthesis. Suter et al. (2000) discussed the synthesis of a specific derivative of this compound, demonstrating its use in peptide synthesis as a dipeptide building block (Suter et al., 2000).

Electrophilic Amination

In the field of organic chemistry, the electrophilic amination of C-H-acidic compounds with derivatives of this compound has been explored. Andreae et al. (1992) investigated the reactions of 1-oxa-2-azaspiro[2.5]octane with various acidic compounds, offering insights into novel stabilization reactions (Andreae et al., 1992).

Cycloaddition Reactions

Molchanov and Tran (2013) studied the cycloaddition reactions of this compound, specifically focusing on the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Photochemical Transformations

Marubayashi et al. (1992) conducted a study on the unique photoreaction of a related compound, leading to the formation of various β-lactam compounds (Marubayashi et al., 1992).

Synthesis and Stereochemistry Analysis

Satyamurthy et al. (1984) reported on the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes, including derivatives of the compound , providing insights into their stereochemistry through NMR studies and single crystal X-ray diffraction analysis (Satyamurthy et al., 1984).

Reformatsky Reaction

Shchepin et al. (2007) explored the Reformatsky reaction of certain derivatives, demonstrating the formation of various azaspiro compounds (Shchepin et al., 2007).

properties

IUPAC Name

methyl 6-(4-acetamidophenyl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-12(20)18-13-3-5-14(6-4-13)25(22,23)19-9-7-17(8-10-19)11-15(17)16(21)24-2/h3-6,15H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITOFMNJNOCSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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